N4-ethyl-5-nitro-N4-phenylpyrimidine-4,6-diamine
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Overview
Description
N4-ethyl-5-nitro-N4-phenylpyrimidine-4,6-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. This particular compound is characterized by the presence of an ethyl group, a nitro group, and a phenyl group attached to the pyrimidine ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of N4-ethyl-5-nitro-N4-phenylpyrimidine-4,6-diamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the nitration of N-phenylpyrimidine-4,6-diamine followed by the introduction of the ethyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
N4-ethyl-5-nitro-N4-phenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N4-ethyl-5-nitro-N4-phenylpyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-ethyl-5-nitro-N4-phenylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethyl and phenyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N4-ethyl-5-nitro-N4-phenylpyrimidine-4,6-diamine can be compared with other pyrimidine derivatives, such as:
- N-ethyl-5-nitro-N-phenylpyrimidine-2,4-diamine
- N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine
- N-ethyl-5-amino-N-phenylpyrimidine-4,6-diamine These compounds share similar structural features but differ in the position and type of substituents, which can significantly affect their chemical and biological properties. The unique combination of the ethyl, nitro, and phenyl groups in this compound contributes to its distinct characteristics and potential applications.
Properties
IUPAC Name |
4-N-ethyl-5-nitro-4-N-phenylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-2-16(9-6-4-3-5-7-9)12-10(17(18)19)11(13)14-8-15-12/h3-8H,2H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHDGACPYOTJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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